4-(2-Methoxyethyl)piperidin-4-ol hydrochloride

CAS No.:

Cat. No.: VC18037731

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18ClNO2 |

|---|---|

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | 4-(2-methoxyethyl)piperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-11-7-4-8(10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H |

| Standard InChI Key | UTHJPBLNYOBGRO-UHFFFAOYSA-N |

| Canonical SMILES | COCCC1(CCNCC1)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

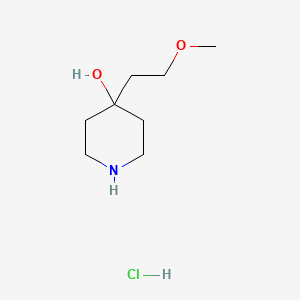

The IUPAC name for this compound is 1-(2-methoxyethyl)-4-piperidinol hydrochloride, reflecting its piperidine backbone substituted at the 4-position with a hydroxyl group and a 2-methoxyethyl side chain. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for laboratory applications. Key structural features include:

-

Piperidine ring: A saturated six-membered ring with one nitrogen atom.

-

Hydroxyl group (-OH): Positioned at the 4-carbon, contributing to hydrogen-bonding capabilities.

-

Methoxyethyl group (-CH₂CH₂OCH₃): Attached to the nitrogen atom, increasing lipophilicity and influencing pharmacokinetic properties.

The molecular structure is depicted below:

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a chair conformation for the piperidine ring, with the methoxyethyl group adopting an equatorial orientation to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy confirms the proton environments:

-

δ 3.3–3.5 ppm: Methoxy protons (-OCH₃).

-

δ 2.7–3.1 ppm: Methylene protons adjacent to the nitrogen (-NCH₂).

Infrared (IR) spectroscopy shows a broad peak at 3200–3400 cm⁻¹, indicative of the hydroxyl group, and a sharp band at 1100 cm⁻¹ for the ether (C-O-C) linkage.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-(2-methoxyethyl)piperidin-4-ol hydrochloride typically follows a three-step protocol:

-

Ring Formation: Cyclization of 4-piperidone with 2-methoxyethylamine under acidic conditions yields the piperidine scaffold.

-

Hydroxylation: Oxidation of the 4-position using potassium permanganate (KMnO₄) introduces the hydroxyl group.

-

Salt Formation: Treatment with hydrochloric acid (HCl) produces the hydrochloride salt .

Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity (e.g., tetrahydrofuran or methanol) .

Purification and Characterization

Purification via recrystallization from ethanol/water mixtures achieves >98% purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for quality control.

Molecular Structure and Conformational Analysis

Three-Dimensional Conformation

The piperidine ring adopts a chair conformation, with the hydroxyl group axial and the methoxyethyl group equatorial. This arrangement minimizes 1,3-diaxial interactions, stabilizing the molecule. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, aligning with its moderate polarity .

Hydrogen-Bonding Networks

The hydroxyl group participates in intermolecular hydrogen bonds with chloride ions, forming a crystalline lattice. This network contributes to the compound’s high melting point (208–210°C) and low hygroscopicity.

Biological Activity and Mechanism of Action

Receptor Interactions

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for A₂A adenosine receptor (AR) antagonists, which are investigated for neurodegenerative diseases . Derivatives with modified side chains show improved selectivity (>100-fold for A₂A over A₁ AR) .

Industrial Applications

-

Pharmaceutical Intermediates: Used in synthesizing antitussives (e.g., levodropropizine analogs).

-

Agrochemicals: Piperidine derivatives are explored as fungicides due to their membrane-disrupting properties .

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume